molecular formula C9H10O3 B143543 2-Hydroxymethyl-1,4-benzodioxane CAS No. 3663-82-9

2-Hydroxymethyl-1,4-benzodioxane

Cat. No. B143543
CAS RN: 3663-82-9
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1,4-benzodioxane is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of 1,4-benzodioxane with a hydroxymethyl group at the second position, which can be involved in various chemical reactions and has been shown to exist in its cyclic form rather than as an open-chain carbonyl tautomer .

Synthesis Analysis

The synthesis of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives has been explored in several studies. For instance, the enantiomers of a related compound, 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, were prepared using a modified Gabriel synthesis, demonstrating the potential for stereoselective synthesis of such compounds . Additionally, 2-Hydroxymethyl-1,4-benzodioxanes have been effectively resolved through enzyme-mediated, stereoselective acylation, achieving high enantiomeric excesses . Furthermore, 2-substituted 1,4-benzodioxanes, including 2-cyano- and 2-carbonyl-substituted derivatives, have been prepared from enantiomers of 2-aminomethyl-1,4-benzodioxane without racemization .

Molecular Structure Analysis

The molecular structure of 2-Hydroxymethyl-1,4-benzodioxane derivatives has been characterized using various spectroscopic techniques. For example, the structures of some azo-benzoic acids derived from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . The structure of 2-formyl-1,4-benzodioxane, a related compound, was established based on its NMR spectrum .

Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxymethyl-1,4-benzodioxane has been investigated in various contexts. For instance, the compound has been used as a precursor in the synthesis of azo-benzoic acids, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Additionally, the compound has been involved in enzymatic resolution processes, highlighting its potential for use in stereoselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives have been studied through spectroscopic methods and computational chemistry. The UV-VIS absorption spectra of azo-benzoic acid derivatives were measured in various solvents, and the effects of solvent composition and pH on the equilibria of acid-base dissociation and tautomerism were characterized . The spectroscopic properties of related compounds, such as 2-formyl-1,4-benzodioxane, have also been discussed, providing insights into their chemical behavior .

Scientific Research Applications

Enzymatic Resolution and Synthesis

2-Hydroxymethyl-1,4-benzodioxanes have been effectively resolved using enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80%, which can be further upgraded (Ennis & Old, 1992). Additionally, the synthesis of optically active 2-hydroxymethyl-1,4-benzodioxane has been developed as a precursor in the synthesis of various compounds, demonstrating its utility in chemical synthesis (Rouf et al., 2014).

Photocatalytic Applications

A study demonstrated the use of 2-hydroxymethyl-1,4-benzodioxane substituted phthalonitrile derivatives in photocatalytic activities, highlighting its potential in environmental applications (Gorduk et al., 2018).

Catalysis and Organic Synthesis

Research has shown that 2-hydroxymethyl-1,4-benzodioxane can be used in lipase-catalyzed transesterifications, indicating its relevance in catalysis and organic synthesis processes (Nara et al., 2002).

Enantioselective Synthesis

The compound has been employed in enantioselective synthesis, such as in the production of chiral 1,4-benzodioxanes, showcasing its significance in creating biologically active compounds with specific stereochemistry (Zhou et al., 2018).

Medicinal Chemistry

In medicinal chemistry, 1,4-benzodioxane, a related compound, has been extensively used to design molecules with diverse bioactivities, suggesting potential applications of 2-hydroxymethyl-1,4-benzodioxane in this field (Bolchi et al., 2020).

Safety And Hazards

When handling 2-Hydroxymethyl-1,4-benzodioxane, personal protective equipment/face protection should be worn. It should be stored in a dry, cool, and well-ventilated place . Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

While specific future directions for 2-Hydroxymethyl-1,4-benzodioxane are not mentioned in the sources, its use as an intermediate in the preparation of Guanoxan and its antihepatotoxic activity suggest potential applications in pharmaceuticals .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanol
Source PubChem
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InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GWQOQQVKVOOHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101283793
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Molecular Weight

166.17 g/mol
Source PubChem
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Product Name

2-Hydroxymethyl-1,4-benzodioxane

CAS RN

3663-82-9
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Record name 1,4-Benzodioxan-2-methanol
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Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 2
2-Hydroxymethyl-1,4-benzodioxane
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Reactant of Route 5
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 6
2-Hydroxymethyl-1,4-benzodioxane

Citations

For This Compound
106
Citations
K Kitaori, Y Furukawa, H Yoshimoto… - Advanced Synthesis & …, 2001 - Wiley Online Library
One‐pot processes to enantiopure 2‐hydroxymethyl‐1,4‐benzodioxane derivatives have been established under catalysis of CsF. A sequence of O‐alkylation of catechols with …
Number of citations: 5 onlinelibrary.wiley.com
C Bolchi, M Pallavicini, L Fumagalli, C Rusconi… - Tetrahedron …, 2007 - Elsevier
The methyl ester of 1,4-benzodioxane-2-carboxylic acid 1 and the mesylate of 2-hydroxymethyl-1,4-benzodioxane 2 are synthetic intermediates whose enantiomers can be …
Number of citations: 28 www.sciencedirect.com
N Kayir, S Gorduk - Journal of Organometallic Chemistry, 2023 - Elsevier
Phthalocyanines are a derivative of macro heterocyclic compound and the different substituents can be added to phthalocyanine ring according to aim. Thus, they can be used in many …
Number of citations: 1 www.sciencedirect.com
V Rosnati, F De Marchi - Tetrahedron, 1962 - Elsevier
2-Formyl-l,4-benzodioxane has been synthesized by an unambiguous route and proved different from the isomeric carbonyl compound, C 9 H 8 O 3 , previously isolated in the course of …
Number of citations: 25 www.sciencedirect.com
C Bolchi, E Valoti, V Straniero, P Ruggeri… - The Journal of …, 2014 - ACS Publications
2-Substituted 1,4-benzodioxanes, such as 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane, are key synthons that for the most part are never described …
Number of citations: 20 pubs.acs.org
C Bolchi, L Fumagalli, B Moroni, M Pallavicini… - Tetrahedron …, 2003 - Elsevier
(R)-1,4-Benzodioxane-2-carboxilic acid (R)-1 was obtained by resolution of the racemic acid 1 with stoichiometric or nonstoichiometric (+)-dehydroabietylamine (+)-2 in high chemical …
Number of citations: 54 www.sciencedirect.com
RK Ferenczi, TZ Illyés, SB Király… - Current Organic …, 2019 - ingentaconnect.com
The reported enantioselective synthesis for the preparation of (+)-(2R,3R)-2-(4- hydroxy-3-methoxyphenyl)-3-hydroxymethyl-1,4-benzodioxane-6-carbaldehyde, precursor for the …
Number of citations: 2 www.ingentaconnect.com
C Bolchi, F Bavo, R Appiani, G Roda… - European Journal of …, 2020 - Elsevier
4-Benzodioxane has long been a versatile template widely employed to design molecules endowed with diverse bioactivities. Its use spans the last decades of medicinal chemistry until …
Number of citations: 27 www.sciencedirect.com
S Antus, A Gottsegen, J Kajtár, T Kovács, TS Tóth… - Tetrahedron …, 1993 - Elsevier
Who hath his life from rumours freed, Whose conscience is his strong retreat; Whose state can neither flatterers feed, Nor ruin make accusers great; Who God doth late and early pray …
Number of citations: 32 www.sciencedirect.com
VV Vaidya, KS Wankhede, SJ Nara… - Synthetic …, 2009 - Taylor & Francis
3-Dipolar cycloaddition was utilized as a tool to conjugate the 1,4-benzodioxane moiety with several biologically active compounds such as steroid, sugar, and other aromatic scaffolds …
Number of citations: 12 www.tandfonline.com

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